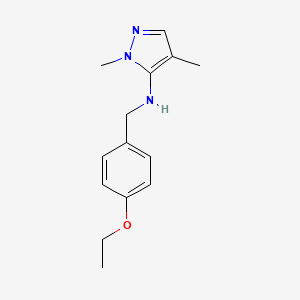
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1-ethyl-3-amino-1H-pyrazole-4-carboxylic acid with butan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-(butan-2-yl)benzene-1-sulfonamide
- 3-amino-N-(butan-2-yl)propanamide
- 4-fluorobenzylamine
Uniqueness
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
3-amino-N-butan-2-yl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-7(3)12-10(15)8-6-14(5-2)13-9(8)11/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
QLEUHXAALHJINR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11739015.png)
![N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739019.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739037.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739040.png)
![3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11739044.png)
![3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11739046.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739048.png)

![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11739065.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739070.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11739072.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739073.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739078.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)
